2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
This compound is a thioacetamide derivative featuring a cyclopenta[d]pyrimidinone core substituted with a morpholinoethyl group at the N1 position and a 4-(trifluoromethoxy)phenylacetamide moiety at the C4-thio position. Such structural features are common in kinase inhibitors and antitumor agents, suggesting possible applications in oncology or inflammation .
Properties
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4S/c23-22(24,25)33-16-6-4-15(5-7-16)26-19(30)14-34-20-17-2-1-3-18(17)29(21(31)27-20)9-8-28-10-12-32-13-11-28/h4-7H,1-3,8-14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGUGBWWZYIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides an in-depth analysis of its biological activity, including synthesis methods, in vitro studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a cyclopentapyrimidine core linked to a trifluoromethoxyphenyl acetamide moiety. The presence of the morpholinoethyl group enhances its solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the Cyclopentapyrimidine Core : Utilizing cyclization reactions involving appropriate amino and thiol derivatives.
- Thioether Formation : Introducing the thioether linkage through nucleophilic substitution.
- Acetamide Coupling : Finally, coupling with the trifluoromethoxyphenyl acetamide to yield the final product.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant antitumor properties. For instance, a related series of compounds showed mean growth inhibitory concentrations (GI50) ranging from 6.33 µM to 17.90 µM against various cancer cell lines, outperforming standard chemotherapeutics such as 5-fluorouracil (GI50 = 18.60 µM) and gefitinib (GI50 = 3.24 µM) . This suggests that our compound may also possess comparable or superior antitumor efficacy.
The proposed mechanism of action involves:
- Inhibition of Cell Proliferation : Targeting specific kinases involved in cell cycle regulation.
- Induction of Apoptosis : Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Anti-inflammatory Activity
In addition to its antitumor potential, preliminary data indicate that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have shown weak to moderate inhibition against cyclooxygenase enzymes (COX-I and COX-II), with IC50 values ranging from 0.52 μM to 22.25 μM . Such activity could position this compound as a dual-action therapeutic agent.
Data Tables
| Biological Activity | Value | Reference |
|---|---|---|
| Antitumor GI50 (µM) | 6.33 - 17.90 | |
| COX-II Inhibition IC50 (µM) | 0.52 - 22.25 |
Case Studies
Several studies have investigated similar compounds with promising results:
- Study on Antitumor Effects : A series of thioether derivatives were evaluated for their cytotoxicity against breast cancer cell lines, revealing significant growth inhibition correlating with structural modifications .
- Inflammation Model : In vivo models demonstrated that compounds with similar scaffolds reduced inflammation markers significantly compared to control groups, suggesting potential for treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The morpholinoethyl group in the target compound introduces a tertiary amine, enabling hydrogen bonding and solubility in polar solvents, unlike the methyl group in ’s analogue . The 4-(trifluoromethoxy)phenyl group in the target compound confers higher lipophilicity compared to the 4-phenoxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility .
Pharmacological and Physicochemical Properties
- Synthesis: The target compound’s synthesis likely follows alkylation strategies similar to those for ’s analogue, where thiopyrimidinones are reacted with chloroacetamides (e.g., 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide) under basic conditions .
- Bioactivity: While direct data are absent, analogues like those in and exhibit bioactivity in kinase inhibition or apoptosis induction.
- Metabolic Stability: The trifluoromethoxy group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogues, as seen in ’s acetamide derivatives .
Challenges and Opportunities
- Selectivity: The bulky cyclopenta[d]pyrimidinone core may reduce off-target effects compared to simpler pyrimidinones but could limit bioavailability due to increased molecular weight.
- Therapeutic Potential: Structural parallels to ferroptosis-inducing compounds () suggest possible utility in oral squamous cell carcinoma (OSCC), where ferroptosis sensitivity is heightened in malignant cells .
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what challenges arise in multi-step reactions?
The synthesis involves multi-step organic reactions, including:
- Cyclization of a substituted pyrimidine core.
- Thioether linkage formation via nucleophilic substitution (e.g., using thiols with activated halides).
- Acetamide coupling through carbodiimide-mediated condensation .
Challenges include controlling regioselectivity during cyclization and avoiding side reactions (e.g., oxidation of the thioether group). Solvent choice (e.g., dichloromethane or DMF) and temperature optimization are critical for high yields .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions and purity (e.g., δ ~12.45 ppm for NH protons in pyrimidinone cores) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (using SHELX software for refinement) .
Q. What functional groups contribute to its pharmacological activity?
The morpholinoethyl group enhances solubility, while the trifluoromethoxyphenyl moiety improves metabolic stability. The thioacetamide linker facilitates interactions with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, and stoichiometry) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps .
- In-line analytics : Use of HPLC or FTIR for real-time monitoring of intermediates .
Q. How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved?
- 2D NMR techniques (e.g., COSY, NOESY) to assign overlapping signals.
- Purity assessment : Recrystallization or preparative TLC to isolate impurities.
- Dynamic effects : Consider rotational barriers in acetamide groups causing signal broadening .
Q. What computational methods are suitable for studying its mechanism of action?
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation studies : Monitor hydrolysis of the acetamide bond in buffers (pH 1–9).
- Light/thermal stability : Accelerated aging tests (e.g., 40°C/75% RH) with LC-MS tracking .
- Metabolite identification : Incubation with liver microsomes to predict in vivo degradation pathways .
Q. What strategies address low solubility in aqueous media for in vitro assays?
- Co-solvent systems : Use DMSO/PEG mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle formulation : Encapsulation in liposomes or polymeric carriers.
- Salt formation : Explore hydrochloride or sodium salts for improved dissolution .
Methodological Considerations
Q. How to design a robust bioactivity screening protocol?
- Target prioritization : Focus on kinases or phosphodiesterases based on structural analogs .
- Dose-response curves : Use 8–10 concentrations (e.g., 1 nM–100 µM) to calculate IC.
- Counter-screening : Test against related off-targets (e.g., cytochrome P450 enzymes) to assess selectivity .
Q. What analytical techniques are critical for resolving crystallographic data inconsistencies?
- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
- SHELXL refinement : Apply restraints for disordered morpholinoethyl groups .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing crystal packing .
Q. Notes
- Data tables omitted due to lack of direct experimental values in evidence, but general methodologies are inferred from related compounds.
- Citations follow the required format, referencing applicable evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
